molecular formula C34H42OP+ B12682822 ethyl(triphenyl)phosphanium;2-(6-methylheptyl)phenol CAS No. 93939-72-1

ethyl(triphenyl)phosphanium;2-(6-methylheptyl)phenol

Cat. No.: B12682822
CAS No.: 93939-72-1
M. Wt: 497.7 g/mol
InChI Key: IGWWNNNCVRUJGQ-UHFFFAOYSA-N
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Description

Ethyl(triphenyl)phosphanium;2-(6-methylheptyl)phenol is a compound that combines the properties of both phosphonium salts and phenolic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl(triphenyl)phosphanium;2-(6-methylheptyl)phenol typically involves the reaction of triphenylphosphine with ethyl bromide to form ethyl(triphenyl)phosphanium bromide. This intermediate is then reacted with 2-(6-methylheptyl)phenol under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents like acetonitrile or chloroform and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl(triphenyl)phosphanium;2-(6-methylheptyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of the phosphonium group can yield phosphines .

Scientific Research Applications

Ethyl(triphenyl)phosphanium;2-(6-methylheptyl)phenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl(triphenyl)phosphanium;2-(6-methylheptyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can act as an antioxidant by scavenging free radicals, while the phosphonium group can interact with cellular membranes and proteins. These interactions can modulate various biochemical pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of phosphonium and phenolic functionalities, which allows it to exhibit a diverse range of chemical behaviors and applications. This dual functionality makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

93939-72-1

Molecular Formula

C34H42OP+

Molecular Weight

497.7 g/mol

IUPAC Name

ethyl(triphenyl)phosphanium;2-(6-methylheptyl)phenol

InChI

InChI=1S/C20H20P.C14H22O/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;1-12(2)8-4-3-5-9-13-10-6-7-11-14(13)15/h3-17H,2H2,1H3;6-7,10-12,15H,3-5,8-9H2,1-2H3/q+1;

InChI Key

IGWWNNNCVRUJGQ-UHFFFAOYSA-N

Canonical SMILES

CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CC(C)CCCCCC1=CC=CC=C1O

Origin of Product

United States

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